C4 Regioisomeric Substitution: Thiophen-3-yl vs. Thiophen-2-yl Connectivity Defines a Distinct Molecular Scaffold
The target compound bears a thiophen-3-yl substituent at the C4 position of the 1,2,3-triazole-5-carboxylic acid core, whereas its closest regioisomeric analog, 4-(thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 933714-97-7), bears the thiophene attached via the C2 position . This difference in sulfur atom orientation alters the electronic distribution and steric profile of the molecule. Both compounds share identical molecular formula (C₇H₅N₃O₂S) and molecular weight (195.20 g/mol), yet the 3-yl vs. 2-yl attachment creates non-interchangeable connectivity that can affect π-stacking geometry and hydrogen-bond directionality in target binding pockets [REFS-1, REFS-2]. No published head-to-head biological comparison between these two regioisomers was identified in the accessible literature as of the search date, representing a significant data gap for procurement decisions based on target-specific potency.
| Evidence Dimension | Regiochemistry of thiophene attachment to triazole C4 |
|---|---|
| Target Compound Data | Thiophene attached at C3 position (thiophen-3-yl) |
| Comparator Or Baseline | 4-(Thiophen-2-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 933714-97-7): Thiophene attached at C2 position (thiophen-2-yl) |
| Quantified Difference | Isomeric connectivity difference; sulfur atom positional shift of ~2.4 Å in the ring plane based on standard thiophene geometry |
| Conditions | Structural identity confirmed by CAS registry assignment and molecular formula C₇H₅N₃O₂S [REFS-1, REFS-2] |
Why This Matters
Regioisomeric impurities or accidental substitution with the thiophen-2-yl analog can invalidate SAR conclusions in medicinal chemistry programs; procurement must verify the correct isomer by CAS number and analytical certification.
